molecular formula C10H10BrN5 B13115009 n4-(4-Bromophenyl)pyrimidine-2,4,6-triamine CAS No. 6633-66-5

n4-(4-Bromophenyl)pyrimidine-2,4,6-triamine

Cat. No.: B13115009
CAS No.: 6633-66-5
M. Wt: 280.12 g/mol
InChI Key: FDRJYMKXYSKWMQ-UHFFFAOYSA-N
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Description

N4-(4-Bromophenyl)pyrimidine-2,4,6-triamine is a pyrimidine derivative substituted with a 4-bromophenyl group at the N4 position and amine groups at the 2, 4, and 6 positions. Synthesized via a condensation reaction, it exhibits a melting point of 145–147 °C and a molecular ion peak at m/z = 236 [M+H]+ in ESI-MS analysis . The ¹H NMR spectrum (DMSO-d₆) reveals characteristic signals at δ 5.38 (s, 1H, pyrimidine 5-H) and δ 7.32 (AA’BB’, 4H, aromatic protons), confirming its structural integrity .

Properties

CAS No.

6633-66-5

Molecular Formula

C10H10BrN5

Molecular Weight

280.12 g/mol

IUPAC Name

4-N-(4-bromophenyl)pyrimidine-2,4,6-triamine

InChI

InChI=1S/C10H10BrN5/c11-6-1-3-7(4-2-6)14-9-5-8(12)15-10(13)16-9/h1-5H,(H5,12,13,14,15,16)

InChI Key

FDRJYMKXYSKWMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=C2)N)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-Bromophenyl)pyrimidine-2,4,6-triamine typically involves the reaction of 4-bromoaniline with cyanamide under acidic conditions, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography are used to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N4-(4-Bromophenyl)pyrimidine-2,4,6-triamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives such as nitro or hydroxyl compounds.

    Reduction Products: Reduced amines or hydrides.

    Coupling Products: Biaryl compounds with extended conjugation.

Scientific Research Applications

Medicinal Chemistry

n4-(4-Bromophenyl)pyrimidine-2,4,6-triamine has been investigated for its potential as an anticancer agent . Studies have shown that it can inhibit cell proliferation in various cancer cell lines, particularly breast cancer models.

  • In Vitro Studies : The compound demonstrated significant inhibition of cell growth in MDA-MB-231 breast cancer cells, with an IC50 value of 0.126 μM, indicating high potency.
  • In Vivo Studies : In experiments with BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with this compound resulted in a notable reduction of metastatic nodules compared to control groups.

The compound's mechanism of action involves the induction of apoptosis through caspase activation. It interacts with specific molecular targets such as enzymes or receptors, altering their functions and inhibiting tumor growth.

Compound NameIC50 (μM)Selectivity IndexMechanism of Action
This compound0.126High (20-fold)Apoptosis induction via caspase activation
5-Fluorouracil17.02 (MCF-7)LowDNA synthesis inhibition
TAE226Not specifiedModerateEGFR inhibition

Materials Science

Beyond medicinal applications, this compound is also being explored for its potential use in developing advanced materials such as polymers and coatings. Its unique chemical properties allow for the creation of materials with enhanced durability and resistance to environmental factors.

Study on Anticancer Activity

A pivotal study highlighted the anticancer properties of this compound. Researchers treated various cancer cell lines with the compound and observed:

  • Significant Reduction in Cell Viability : The compound effectively reduced cell viability in treated groups compared to untreated controls.
  • Mechanisms of Action : The study detailed that the compound induces apoptosis through mitochondrial pathways and caspase activation.

To further understand the efficacy of this compound relative to other compounds:

Compound NameMechanism of ActionEfficacy
This compoundApoptosis inductionHigh
DoxorubicinDNA intercalationModerate
CisplatinDNA cross-linkingHigh

Mechanism of Action

The mechanism of action of N4-(4-Bromophenyl)pyrimidine-2,4,6-triamine involves its interaction with specific molecular targets such as enzymes or receptors. The bromophenyl group enhances its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. This compound can modulate cellular processes by affecting signal transduction, gene expression, or protein synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrimidine Derivatives with Aromatic Substituents

(a) N4-(4-Fluorophenyl) Analogs

Compounds such as N4-(4-Amino-2-(4-fluorophenyl)quinolin-6-yl)-N6,N6-dimethylpyrimidine-2,4,6-triamine (8k) incorporate a fluorine atom and quinolinyl moiety. The ESI-MS of 8k shows [M+H]+ at m/z = 420.1935, with distinct ¹⁹F NMR signals (δ -164.0 ppm) . However, the bulkier quinolinyl group may reduce membrane permeability relative to the simpler bromophenyl derivative .

(b) N4-(3-Nitrophenyl) and N4-(Methoxyphenyl) Derivatives

N4-(4-Fluorophenyl)-N2-(3-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine (CAS 713086-76-1) introduces nitro and methoxy groups. The nitro group enhances electrophilicity, favoring interactions with nucleophilic targets, while the methoxy group improves solubility via hydrogen bonding. However, the nitro group may confer instability under reducing conditions .

Pyrimidine Derivatives with Aminoalkyl Chains

Ligands such as 5-(2-aminoethyl)pyrimidine-2,4,6-triamine exhibit high thermal stability (>230°C) due to extensive hydrogen bonding from amino groups . Their synthesis involves microwave-assisted reactions, contrasting with the conventional methods used for bromophenyl derivatives .

Triazine-Based Analogs

N2,N4,N6-Tris(4-bromophenyl)-1,3,5-triazine-2,4,6-triamine (TBAT) replaces the pyrimidine core with a triazine ring. The triazine’s symmetrical structure enhances DNA-binding affinity through planar interactions, as demonstrated in anti-pneumocystic activity studies . However, the increased molecular weight (C21H15Br3N6) may limit bioavailability compared to pyrimidine analogs .

Pyrido[2,3-d]pyrimidine Derivatives

N6-Methyl-N6-(3,4,5-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4,6-triamine (Compound 26) shows potent dihydrofolate reductase (DHFR) inhibition (Ki = 8 nM for 5-HT7 receptor). The bicyclic pyrido-pyrimidine core enhances rigidity and target selectivity, though synthetic complexity increases .

Data Tables

Table 1: Physicochemical Properties

Compound Core Structure Substituents Melting Point (°C) Yield (%) Molecular Formula
N4-(4-Bromophenyl)pyrimidine-2,4,6-triamine Pyrimidine 4-Bromophenyl, triamine 145–147 61 C10H10BrN5
TBAT Triazine Tris(4-bromophenyl) >230 72 C21H15Br3N6
5-(2-Aminoethyl)pyrimidine-2,4,6-triamine Pyrimidine 2-Aminoethyl, triamine >230 73 C6H12N6
Compound 8k Pyrimidine 4-Fluorophenyl, quinolinyl Not reported 57 C20H18FN7

Discussion of Key Findings

  • Electronic Effects : Bromine’s electron-withdrawing nature in this compound may enhance binding to electron-rich targets, whereas fluorine in analogs improves solubility .
  • Thermal Stability: Aminoalkyl-substituted pyrimidines exhibit superior thermal stability (>230°C) compared to bromophenyl derivatives (145–147°C) due to intermolecular H-bonding .
  • Biological Specificity: Triazine derivatives (e.g., TBAT) show strong DNA affinity, while pyrido-pyrimidines (e.g., Compound 26) achieve nanomolar-level enzyme inhibition .

Biological Activity

n4-(4-Bromophenyl)pyrimidine-2,4,6-triamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, applications in disease treatment, and comparative analyses with similar compounds.

Chemical Structure and Properties

The structure of this compound features a pyrimidine ring substituted with a bromophenyl group. The presence of the bromine atom enhances its reactivity and biological activity compared to other analogs.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The bromophenyl group increases the compound's binding affinity to targets, while the pyrimidine core participates in hydrogen bonding. These interactions modulate protein activity, leading to various biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various microbial strains, showing promising results that suggest its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it inhibits the growth of cancer cell lines by interfering with cellular processes such as DNA replication and repair. For instance, derivatives of this compound have shown inhibitory activity against dihydrofolate reductase (DHFR), an enzyme critical for folate metabolism in cancer cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameSubstituentBiological Activity
n4-(4-Chlorophenyl)pyrimidine-2,4,6-triamineChlorineModerate antimicrobial and anticancer activity
n4-(4-Fluorophenyl)pyrimidine-2,4,6-triamineFluorineEnhanced lipophilicity; improved binding affinity
n4-(4-Methylphenyl)pyrimidine-2,4,6-triamineMethylLower reactivity; reduced biological activity

The presence of bromine in this compound provides a balance between size and electron-withdrawing effects compared to its chloro and fluoro counterparts .

Case Studies

  • Anticancer Efficacy : A study evaluated the effectiveness of this compound against breast cancer cell lines. The compound exhibited an IC50 value of approximately 25 µM, demonstrating significant anticancer potential .
  • Antimicrobial Testing : In another investigation focusing on its antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL against S. aureus .

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